Sodium 3-aminobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a white crystalline powder and is primarily used as an intermediate in the production of dyes and pharmaceuticals . This compound is known for its solubility in water and alcohols, making it versatile for various applications.
Mechanism of Action
Target of Action
Sodium 3-aminobenzenesulfonate, also known as metanilic acid sodium salt , is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, including this compound .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects the biochemical pathway of nucleotide synthesis. Folic acid is a crucial co-factor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts the production of DNA in bacteria .
Pharmacokinetics
As a sulfonamide, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of DNA synthesis by this compound leads to the cessation of bacterial growth and replication . This results in the bacteriostatic effect of the compound, effectively controlling the spread of bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in the process of dye production and pharmaceutical applications .
Cellular Effects
It is known to be toxic, and swallowing or absorption through the skin can cause severe poisoning
Molecular Mechanism
It is known to interact with various biomolecules during the production of azo dyes and pharmaceutical intermediates
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-aminobenzenesulfonate is typically synthesized through the sulfonation of nitrobenzene followed by reduction. The process involves the following steps:
Sulfonation: Nitrobenzene is reacted with fuming sulfuric acid to produce 3-nitrobenzenesulfonic acid.
Neutralization: The resulting 3-nitrobenzenesulfonic acid is neutralized with sodium hydroxide to form sodium 3-nitrobenzenesulfonate.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-aminobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobenzenesulfonate.
Reduction: It can be further reduced to produce more complex amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron filings and hydrochloric acid are typically used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: 3-nitrobenzenesulfonate.
Reduction: Various amine derivatives.
Substitution: Substituted benzenesulfonates with different functional groups.
Scientific Research Applications
Sodium 3-aminobenzenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium 3-aminobenzenesulfonate can be compared with other similar compounds such as:
Sodium 4-aminobenzenesulfonate: Similar in structure but with the amino group in the para position, leading to different reactivity and applications.
Sodium 2-aminobenzenesulfonate: The ortho position of the amino group affects its chemical behavior and uses.
Sodium benzenesulfonate: Lacks the amino group, making it less reactive in certain types of chemical reactions.
Uniqueness: this compound is unique due to its specific positioning of the amino group, which influences its reactivity and suitability for various applications, particularly in dye synthesis and pharmaceuticals .
Properties
CAS No. |
1126-34-7 |
---|---|
Molecular Formula |
C6H7NNaO3S |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;3-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10); |
InChI Key |
FWKVAEVXCJQSGA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N.[Na] |
1126-34-7 | |
Related CAS |
121-47-1 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.